5-(2,6-Dichloro-phenoxy)pentanenitrile
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Overview
Description
5-(2,6-Dichloro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11Cl2NO. It is characterized by the presence of a dichlorophenoxy group attached to a pentanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichloro-phenoxy)pentanenitrile typically involves the reaction of 2,6-dichlorophenol with a suitable pentanenitrile derivative under specific conditions. One common method is the nucleophilic substitution reaction where 2,6-dichlorophenol reacts with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichloro-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Coupling Reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
5-(2,6-Dichloro-phenoxy)pentanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(2,6-Dichloro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenoxy group can enhance its binding affinity to certain molecular targets, thereby modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
2,6-Dichlorobenzonitrile: Another compound with a dichlorophenyl group and a nitrile group.
5-(2,4-Dichlorophenoxy)pentanenitrile: A structural isomer with different chlorine substitution patterns.
Uniqueness
5-(2,6-Dichloro-phenoxy)pentanenitrile is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-(2,6-dichlorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-5-4-6-10(13)11(9)15-8-3-1-2-7-14/h4-6H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSAOVGJHBTTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCCC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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